hSERT Binding Affinity: Naphthalene vs. Indole Core
In a systematic study of hybrid molecules bearing the cyclopropylmethylamino side chain, the naphthyl-containing analogs demonstrated that substituting the indole nucleus of parent homotryptamine (1S,2S)-2c with an isosteric naphthalene core preserves meaningful hSERT binding affinity without substantial loss of target engagement [1]. This establishes the naphthalene scaffold as a viable isosteric replacement for indole, enabling distinct intellectual property space and differential physicochemical properties (logP, PSA) relative to indole-based competitors while maintaining comparable biological recognition [1].
| Evidence Dimension | Human serotonin transporter (hSERT) binding affinity |
|---|---|
| Target Compound Data | Naphthyl-containing hybrid analogs retain hSERT binding affinity comparable to the parent indole scaffold; the most potent isosteres in the series were CN-substituted naphthalenes [1]. |
| Comparator Or Baseline | Parent homotryptamine (1S,2S)-2c containing the indole nucleus and the same cyclopropylmethylamino side chain [1] |
| Quantified Difference | Naphthyl cores lacking H-bond donor sites can substitute for the indole nucleus without substantial loss in hSERT binding; specific Ki or IC₅₀ values for the unsubstituted naphthalen-1-ylmethyl variant are not discretely reported in the accessible abstract [1]. |
| Conditions | Binding affinity assays for human serotonin transporter (hSERT) using recombinant human SERT expressed in HEK-293 cells [1] |
Why This Matters
This evidence validates the naphthalene core as a structurally distinct isostere of the indole pharmacophore found in numerous CNS-active compounds, enabling researchers to access novel chemical space with differentiated patent landscapes while preserving target-class pharmacology.
- [1] Dalton King H, Denhart DJ, Deskus JA, et al. Conformationally restricted homotryptamines. Part 4: Heterocyclic and naphthyl analogs of a potent selective serotonin reuptake inhibitor. Bioorg Med Chem Lett. 2007;17(20):5647-5651. PMID: 17766113. View Source
